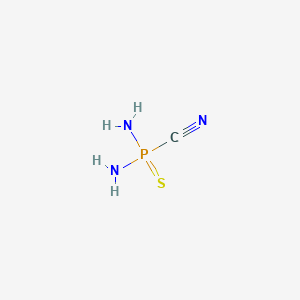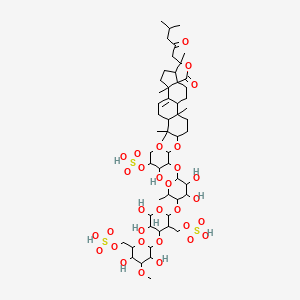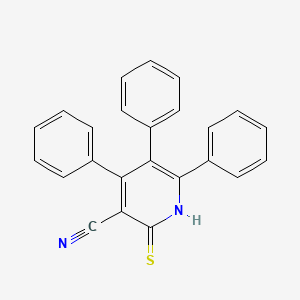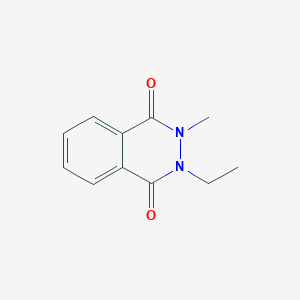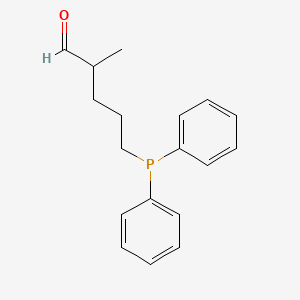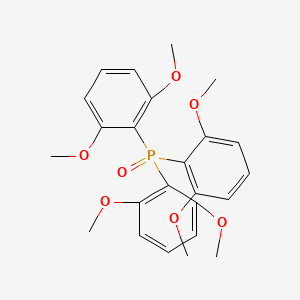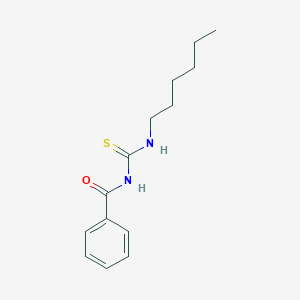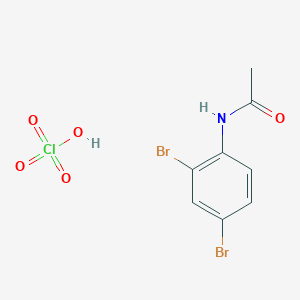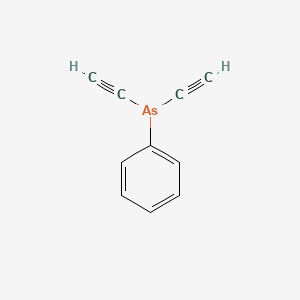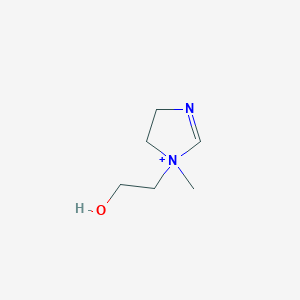![molecular formula C19H18O6 B14300719 3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate CAS No. 114454-29-4](/img/structure/B14300719.png)
3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate, also known as diethylene glycol dibenzoate, is a chemical compound with the molecular formula C18H18O5. It is a colorless, oily liquid with a faint odor. This compound is primarily used as a plasticizer in various industrial applications, particularly in the production of polyvinyl chloride (PVC) and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate typically involves the esterification of diethylene glycol with benzoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, diethylene glycol and benzoic acid, are fed into a reactor where the esterification takes place. The reaction is continuously monitored, and the product is separated and purified using distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Diethylene glycol and benzoic acid.
Transesterification: Different esters and alcohols.
Oxidation: Various oxidation products depending on the reagents and conditions.
Scientific Research Applications
3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. This compound does not have a specific molecular target or pathway in biological systems, as its primary function is to modify the physical properties of polymers .
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol dibenzoate: Another name for 3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate.
Dioctyl phthalate: A commonly used plasticizer with similar applications but different chemical structure.
Dibutyl phthalate: Another plasticizer with similar uses but different properties.
Uniqueness
This compound is unique due to its specific chemical structure, which provides excellent compatibility with various polymers and enhances their flexibility and durability. Its low volatility and good resistance to water and oil make it a preferred choice in many industrial applications .
Properties
CAS No. |
114454-29-4 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
[3-(2-benzoyloxyethoxy)-3-oxopropyl] benzoate |
InChI |
InChI=1S/C19H18O6/c20-17(11-12-24-18(21)15-7-3-1-4-8-15)23-13-14-25-19(22)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
HYRSXTWIAXXCHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCC(=O)OCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
